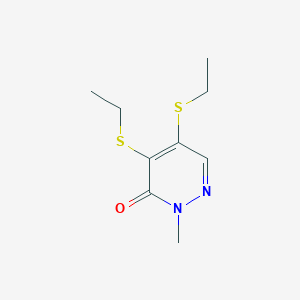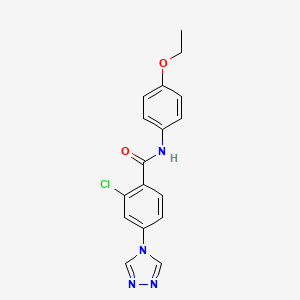
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on certain receptors in the body, such as the serotonin and dopamine receptors. This compound has been shown to have a high affinity for these receptors, which could explain its effects on neurotransmitter activity and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In addition, this compound has been found to have low toxicity in vitro, which could make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its high purity and low toxicity. This makes it a reliable tool for studying the structure and function of certain proteins and for testing potential therapeutic agents. However, one limitation of using this compound is its high cost, which could limit its use in certain research settings.
Future Directions
There are many potential future directions for N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide research. One area of interest is the development of this compound derivatives with improved anti-cancer properties. Another area of interest is the study of this compound's effects on other neurotransmitter systems, which could lead to the development of new treatments for neurological disorders. Additionally, this compound could be used as a tool to study the structure and function of other proteins, which could have implications for drug discovery and development.
Synthesis Methods
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a simple and efficient method that involves the reaction of 4-fluorobenzylamine with n-butyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-butyl-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been found to exhibit promising anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of certain proteins.
properties
IUPAC Name |
N-butyl-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-2-3-8-18-16(21)20-11-9-19(10-12-20)13-14-4-6-15(17)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJVHAPBLHDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320774.png)

![N-[2-(benzyloxy)ethyl]-2-furamide](/img/structure/B5320784.png)
![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5320790.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(isopropylamino)pyrimidine-5-carboxamide](/img/structure/B5320824.png)
![8-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5320825.png)


![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5320859.png)